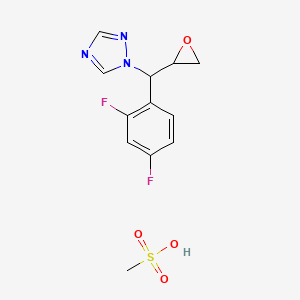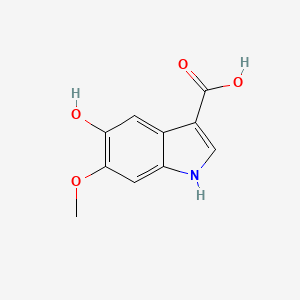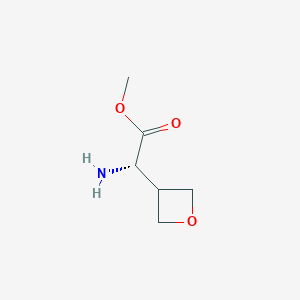
Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. The protecting groups, such as the carbobenzyloxy (Cbz) group, are used to prevent unwanted side reactions. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification process .
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteases, releasing the fluorogenic 7-amino-4-methylcoumarin (AMC) moiety.
Oxidation and Reduction: These reactions can occur at the amino acid side chains, particularly at the arginine residues.
Substitution: The Cbz protecting group can be removed under acidic conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous buffers at physiological pH.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like dithiothreitol (DTT) are used.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove protecting groups.
Major Products Formed
Hydrolysis: Produces free amino acids and AMC.
Oxidation and Reduction: Leads to modified amino acid residues.
Substitution: Results in the removal of protecting groups, yielding the free peptide.
Applications De Recherche Scientifique
Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA is widely used in scientific research for various applications:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Helps in understanding protein-protein interactions and enzyme kinetics.
Medicine: Utilized in drug discovery and development, particularly in screening for protease inhibitors.
Industry: Employed in quality control processes for enzyme-based products.
Mécanisme D'action
The compound acts as a substrate for proteases. When a protease cleaves the peptide bond adjacent to the AMC moiety, the highly fluorescent AMC is released. This fluorescence can be measured to determine the activity of the protease. The molecular targets are the active sites of proteases, and the pathway involves the hydrolysis of the peptide bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cbz-Arg-Arg-AMC: Another fluorogenic substrate with a similar structure but different amino acid sequence.
Ac-Arg-Ala-Arg-AMC: Contains an acetyl group instead of a Cbz group.
Z-Phe-Arg-AMC: Features phenylalanine instead of leucine and glycine.
Uniqueness
Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA is unique due to its specific amino acid sequence, which makes it suitable for studying particular proteases. Its high sensitivity and specificity in detecting protease activity set it apart from other similar compounds .
Propriétés
IUPAC Name |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56N12O9.C2HF3O2/c1-23(2)17-30(51-36(57)29(12-8-16-46-39(43)44)52-40(59)60-22-25-9-5-4-6-10-25)37(58)50-28(11-7-15-45-38(41)42)35(56)48-20-32(53)47-21-33(54)49-26-13-14-27-24(3)18-34(55)61-31(27)19-26;3-2(4,5)1(6)7/h4-6,9-10,13-14,18-19,23,28-30H,7-8,11-12,15-17,20-22H2,1-3H3,(H,47,53)(H,48,56)(H,49,54)(H,50,58)(H,51,57)(H,52,59)(H4,41,42,45)(H4,43,44,46);(H,6,7)/t28-,29-,30-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGDVBCGNGERLC-SZOHVZSOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H57F3N12O11 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B8121662.png)
![1-methoxy-2-methyl-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B8121670.png)





![(1R,2S,3R,5R)-4-azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B8121725.png)





